l-Pyrrolysine

Description

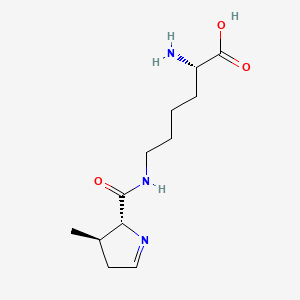

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18)/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOMKMMPBOQKMC-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=NC1C(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420110 | |

| Record name | L-pyrrolysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448235-52-7 | |

| Record name | L-Pyrrolysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448235-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Pyrrolysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448235527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-pyrrolysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRROLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3214Y96LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure of L-Pyrrolysine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyrrolysine (Pyl, O) is the 22nd genetically encoded proteinogenic amino acid, utilized by certain methanogenic archaea and bacteria.[1] Incorporated during translation in response to the UAG "amber" stop codon, its unique structure plays a critical role in the active sites of several methyltransferase enzymes essential for methane (B114726) metabolism.[1][2] This document provides an in-depth examination of the molecular structure of this compound, its physicochemical properties, and detailed protocols for its chemical synthesis and biological production. This guide is intended for researchers in biochemistry, drug development, and synthetic biology who are interested in leveraging the unique properties of this non-canonical amino acid.

Molecular Structure and Physicochemical Properties

This compound is a derivative of L-lysine.[1] Its systematic IUPAC name is N6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]carbonyl}-L-lysine.[1] The core structure consists of an L-lysine residue where the ε-amino group forms an amide linkage with the carboxyl group of a (4R,5R)-4-methyl-pyrroline-5-carboxylate ring.[3] This side chain is basic and positively charged at neutral pH.[1]

Chemical Structure Diagram

The chemical structure of this compound in its zwitterionic form is depicted below.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₁N₃O₃ | [1] |

| Molar Mass | 255.313 g/mol | [1] |

| IUPAC Name | N6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]carbonyl}-L-lysine | [1] |

| CAS Number | 448235-52-7 | [1] |

| pKa (α-carboxyl) | ~2.52 (Predicted) | [4][5] |

| pKa (α-amino) | ~8.95 (by analogy to Lysine) | [6] |

| pKa (ε-amino group of Lysine) | ~10.53 (by analogy to Lysine) | [6] |

| Boiling Point | 546.9 ± 50.0 °C (Predicted) | [4] |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [4] |

Experimental Protocols

Chemical Synthesis of this compound

The total chemical synthesis of this compound is a complex, multi-step process. An efficient asymmetric synthesis has been reported, affording this compound in 13 steps with a 20% overall yield.[3] The key stages of this synthesis involve the stereoselective installation of the two chiral centers of the pyrroline (B1223166) ring and the formation of the acid-sensitive ring structure late in the synthesis to prevent degradation.[3]

Key Methodological Steps: [3]

-

Asymmetric Conjugate Addition: The synthesis initiates with an asymmetric conjugate addition to install one of the key stereogenic centers. This is a crucial step for establishing the correct stereochemistry of the final product.

-

Chain Elongation and Functional Group Interconversion: A series of standard organic reactions are employed to elongate the carbon chain and introduce the necessary functional groups for the subsequent cyclization.

-

Coupling with Lysine (B10760008) Derivative: The elaborated pyrroline precursor is coupled to a suitably protected L-lysine derivative.

-

Staudinger/Aza-Wittig Cyclization: The pyrroline ring is formed in a penultimate step using a tandem Staudinger/aza-Wittig reaction from an azido (B1232118) aldehyde precursor. This strategy avoids exposing the sensitive cyclic imine to harsh acidic conditions.

-

Deprotection: The final step involves the removal of all protecting groups to yield the lithium salt of this compound.

A previously reported synthesis utilized an asymmetric Michael addition of (E)-2-butenal to a glycine (B1666218) moiety of a nickel complex to generate the desired stereochemistry of a 4-methyl-pyrroline methyl ester intermediate.[7] This intermediate was then hydrolyzed and coupled to a protected lysine derivative, followed by deprotection to yield this compound.[7]

In Vivo Biosynthesis and Incorporation into Recombinant Proteins

This compound is synthesized from two molecules of L-lysine by the enzymatic products of the pylB, pylC, and pylD genes.[8][9] This biosynthetic capability can be transferred to laboratory strains like Escherichia coli to produce proteins containing this compound.

Protocol for Recombinant Production of a Pyrrolysine-Containing Protein (MtmB) in E. coli: [10]

-

Strain and Plasmids: E. coli is co-transformed with two plasmids: one carrying the pylTSBCD gene cluster for pyrrolysine synthesis and incorporation, and another plasmid containing the target gene with an in-frame amber (UAG) codon at the desired insertion site (e.g., mtmB1).

-

Culture Growth: A starter culture is grown overnight in a rich medium (e.g., LB) with appropriate antibiotics. This is then used to inoculate a larger volume of defined minimal medium.

-

Induction of the pyl Operon: At an OD₆₀₀ of 0.4-0.6, the expression of the pylTSBCD genes is induced (e.g., with IPTG). For isotopic labeling experiments, isotopically labeled lysine can be added at this stage.

-

Induction of Target Protein Expression: After a one-hour incubation at 37°C to allow for the accumulation of the pyrrolysine biosynthesis machinery, the expression of the target protein (e.g., MtmB) is induced (e.g., with L-arabinose).

-

Cell Harvest and Protein Purification: Cells are harvested after a suitable expression period (e.g., 3-4 hours). The target protein containing this compound is then purified using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).

-

Verification: The incorporation of pyrrolysine can be verified by mass spectrometry analysis of the purified protein or its tryptic digests.

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of this compound

The biosynthesis of this compound from L-lysine is a three-step enzymatic pathway.[1][8][9]

Conclusion

This compound represents a fascinating expansion of the canonical genetic code. Its unique structure, biosynthesis, and translational machinery provide powerful tools for protein engineering and synthetic biology. A thorough understanding of its chemical and biological properties, as detailed in this guide, is essential for researchers aiming to harness its potential in academic and industrial applications, including the development of novel therapeutics and biocatalysts.

References

- 1. Pyrrolysine - Wikipedia [en.wikipedia.org]

- 2. This compound [benchchem.com]

- 3. An Asymmetric Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 448235-52-7 [m.chemicalbook.com]

- 5. This compound | 448235-52-7 [chemicalbook.com]

- 6. Ch27 pKa and pI values [chem.ucalgary.ca]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. scite.ai [scite.ai]

- 9. Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The 22nd Proteinogenic Amino Acid: A Technical Guide to the Discovery of Pyrrolysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and genetic encoding of pyrrolysine, the 22nd proteinogenic amino acid. Discovered in 2002 in methanogenic archaea, this rare amino acid is incorporated into proteins in response to the UAG "amber" stop codon, a process that has significant implications for genetic code expansion and synthetic biology. This document details the key experimental findings, presents quantitative data in a structured format, outlines the experimental protocols that led to these discoveries, and provides visual representations of the associated biological pathways and workflows.

Introduction

For decades, the central dogma of molecular biology rested on a foundation of 20 canonical amino acids. This paradigm shifted with the discovery of selenocysteine (B57510) and was further expanded in 2002 with the identification of pyrrolysine in the methyltransferase enzymes of the methanogenic archaeon Methanosarcina barkeri.[1][2] This discovery was the culmination of research investigating how these organisms could translate genes containing an in-frame UAG codon, which typically signals the termination of protein synthesis.[3][4] The identification of pyrrolysine not only added a new building block to the repertoire of life but also unveiled a unique mechanism for genetic code expansion, offering new avenues for protein engineering and the development of novel therapeutics.

The Discovery of Pyrrolysine

The initial evidence for a 22nd amino acid emerged from the observation that the genes for methylamine (B109427) methyltransferases in M. barkeri contained an in-frame UAG (amber) stop codon that was read through to produce a full-length, functional protein.[3] This led to the hypothesis that a novel amino acid was being incorporated at this position.

Crystallographic and Mass Spectrometric Evidence

The definitive identification of pyrrolysine was achieved through a combination of X-ray crystallography and mass spectrometry.

X-ray Crystallography: The crystal structure of the monomethylamine methyltransferase (MtmB) from M. barkeri was solved to a resolution of 1.55 Å.[5] The electron density map at the position corresponding to the UAG codon was inconsistent with any of the 20 standard amino acids. Instead, the density suggested a lysine (B10760008) residue with its ε-amino group in an amide linkage with a (4R,5R)-4-methyl-pyrroline-5-carboxylate ring.[5]

Mass Spectrometry: Tandem mass spectrometry (MS/MS) of a chymotryptic peptide from MtmB containing the UAG-encoded residue confirmed the presence of a novel amino acid.[6][7] High-resolution Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) determined the accurate mass of the pyrrolysyl-residue.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data that were instrumental in the discovery and characterization of pyrrolysine.

| Parameter | Value | Method | Reference |

| Mass of Pyrrolysyl-Residue | |||

| Measured Mass (FT-ICR MS) | 237.1456 Da | Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | [6] |

| Predicted Mass (C₁₂H₁₉N₃O₂) | 237.1477 Da | Theoretical Calculation | [6] |

| Mass Difference from Lysine | 109 Da | Mass Spectrometry | |

| Pyrrolysyl-tRNA Synthetase (PylRS) Kinetics (M. barkeri) | |||

| KM for Pyrrolysine | 53 µM | Enzyme Kinetics Assay | |

| KM for ATP | 2 µM | Enzyme Kinetics Assay | [8] |

| Vmax | 120 nmol/min/mg | Enzyme Kinetics Assay | [8] |

| Mass Spectrometry Data for MtmB Peptide | |||

| m/z of doubly charged peptide ion | 783.43 | Tandem Mass Spectrometry | [7] |

Table 1: Key Quantitative Data in the Discovery of Pyrrolysine.

Genetic Encoding of Pyrrolysine

Pyrrolysine is incorporated into proteins via a specialized translational machinery that recodes the UAG stop codon. This system is encoded by the pyl gene cluster.[9][10]

The pyl Gene Cluster

The genetic basis for pyrrolysine incorporation lies within the pyl operon, which contains the following key genes:

-

pylT : Encodes a unique transfer RNA, tRNAPyl, with a CUA anticodon that recognizes the UAG codon.[10][11]

-

pylS : Encodes a class II aminoacyl-tRNA synthetase, Pyrrolysyl-tRNA synthetase (PylRS), which specifically charges tRNAPyl with pyrrolysine.[8][10][11]

-

pylB, pylC, pylD : These genes encode the enzymes responsible for the biosynthesis of pyrrolysine from lysine.[12][13][14]

Biosynthesis of Pyrrolysine

Subsequent research elucidated the biosynthetic pathway of pyrrolysine, revealing that it is synthesized from two molecules of L-lysine in a three-step enzymatic process.[12][13][14]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of pyrrolysine.

Protein Expression and Purification of MtmB

-

Host Strain: Methanosarcina barkeri was cultured under anaerobic conditions in a medium containing methanol (B129727) as the primary carbon and energy source.

-

Cell Lysis: Cells were harvested by centrifugation and lysed by French press in a buffer containing DNase I.

-

Purification: The soluble protein fraction was subjected to a series of chromatographic steps, including anion-exchange and hydrophobic interaction chromatography, to purify MtmB to homogeneity.

X-ray Crystallography of MtmB

-

Crystallization: Purified MtmB was crystallized using the hanging-drop vapor-diffusion method.

-

Data Collection: X-ray diffraction data were collected from frozen crystals at a synchrotron source.

-

Structure Determination: The structure was solved by molecular replacement and refined to 1.55 Å resolution. The electron density for the UAG-encoded residue was then analyzed.[5]

Mass Spectrometry of MtmB Peptides

-

In-gel Digestion: Purified MtmB was separated by SDS-PAGE, and the corresponding protein band was excised. The protein was then subjected to in-gel digestion with chymotrypsin.

-

Peptide Extraction: The resulting peptides were extracted from the gel.

-

LC-MS/MS Analysis: The peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and sequence the peptides. The fragmentation spectrum of the peptide containing the UAG-encoded residue was used to determine its mass.[6][7]

-

FT-ICR MS: For high-resolution mass measurement, the peptide mixture was analyzed by Fourier transform ion cyclotron resonance mass spectrometry.[6]

Heterologous Expression of pyl Genes in E. coli

-

Plasmid Construction: The pylT and pylS genes from M. barkeri were cloned into an E. coli expression vector. A reporter gene containing an in-frame amber codon (e.g., chloramphenicol (B1208) acetyltransferase with a UAG codon) was also included.

-

Transformation: The expression plasmid was transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression and Analysis: The transformed cells were grown in a medium supplemented with synthetic pyrrolysine. Protein expression was induced, and the production of the full-length reporter protein was assessed by Western blotting and by measuring its enzymatic activity, confirming the functional incorporation of pyrrolysine in a heterologous system.[10]

Significance and Future Directions

The discovery of pyrrolysine has had a profound impact on our understanding of the flexibility of the genetic code and has opened up new possibilities in synthetic biology and drug development. The orthogonal nature of the PylRS/tRNAPyl pair allows for the site-specific incorporation of a wide range of non-canonical amino acids with novel chemical functionalities into proteins in both prokaryotic and eukaryotic systems. This technology is being actively used to:

-

Probe Protein Structure and Function: Introduce photo-crosslinkers, fluorescent probes, and other biophysical tags at specific sites in proteins.

-

Develop Novel Biotherapeutics: Engineer proteins with enhanced stability, altered enzymatic activity, or new binding specificities.

-

Create Bio-orthogonal Chemistry: Introduce unique chemical handles into proteins for specific labeling and modification in complex biological environments.

The ongoing research in this field focuses on expanding the repertoire of non-canonical amino acids that can be incorporated, improving the efficiency of the incorporation machinery, and applying this powerful tool to address fundamental questions in biology and to develop next-generation protein-based therapeutics.

References

- 1. Heterologous protein expression in E. coli [protocols.io]

- 2. iba-lifesciences.com [iba-lifesciences.com]

- 3. Evolution of Pyrrolysyl-tRNA Synthetase: From Methanogenesis to Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new UAG-encoded residue in the structure of a methanogen methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The residue mass of this compound in three distinct methylamine methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The direct genetic encoding of pyrrolysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolysine encoded by UAG in Archaea: charging of a UAG-decoding specialized tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbiology Professor Sheds Light on The 22nd Amino Acid | College of Arts and Sciences [artsandsciences.osu.edu]

- 12. The path of lysine to pyrrolysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Scientists Unlock Mystery Of How The 22nd Amino Acid Is Produced [news.osu.edu]

The Final Frontier of the Genetic Code: An In-depth Technical Guide to L-Pyrrolysine Biosynthesis from Lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyrrolysine (Pyl), the 22nd genetically encoded amino acid, represents a fascinating expansion of the central dogma. Found in methanogenic archaea and some bacteria, it plays a crucial role in methane (B114726) metabolism, particularly in the utilization of methylamines.[1][2][3][4] The biosynthesis of this complex amino acid from the simple precursor L-lysine is a testament to the elegance and efficiency of natural enzymatic pathways. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymes involved, their mechanisms, quantitative data, and the experimental protocols used to elucidate this remarkable process. Understanding this pathway not only offers insights into the evolution of the genetic code but also presents opportunities for the development of novel biocatalysts and therapeutic agents.

The this compound Biosynthesis Pathway: A Three-Step Enzymatic Cascade

The biosynthesis of this compound is a tRNA-independent process that converts two molecules of L-lysine into one molecule of this compound through the sequential action of three enzymes: PylB, PylC, and PylD.[1][2][5][6][7][8] The genes encoding these enzymes are typically found in an operon, often alongside the genes for the specialized pyrrolysyl-tRNA synthetase (PylS) and tRNA(Pyl) (PylT), which are responsible for the incorporation of pyrrolysine into proteins.[1][8]

The overall pathway can be summarized as follows:

-

Isomerization of L-lysine to (3R)-3-methyl-D-ornithine, catalyzed by PylB.

-

Ligation of (3R)-3-methyl-D-ornithine to a second L-lysine molecule, catalyzed by PylC.

-

Oxidation and cyclization to form this compound, catalyzed by PylD.

Core Enzymes of the Pathway

PylB: A Radical S-Adenosylmethionine (SAM) Enzyme

PylB initiates the biosynthesis by catalyzing the conversion of L-lysine to (3R)-3-methyl-D-ornithine. This unusual rearrangement reaction is characteristic of radical SAM enzymes, which utilize a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical. This radical then initiates the substrate rearrangement. The proposed mechanism for PylB involves the abstraction of a hydrogen atom from the C4 of lysine (B10760008), leading to a substrate radical that undergoes a complex series of rearrangements to form the final product. The in vitro activity of PylB has been challenging to characterize due to the lability of its iron-sulfur cluster and the radical intermediates.

PylC: An ATP-Grasp Superfamily Ligase

PylC belongs to the ATP-grasp superfamily of enzymes, which are characterized by a common structural fold for ATP-dependent carboxylate-amine ligation. PylC catalyzes the formation of an amide bond between the carboxyl group of (3R)-3-methyl-D-ornithine and the ε-amino group of a second L-lysine molecule. This reaction proceeds via an acyl-phosphate intermediate, a hallmark of the ATP-grasp mechanism.

PylD: An NAD(P)+-Dependent Dehydrogenase

The final step in the pathway is catalyzed by PylD, an NAD(P)+-dependent dehydrogenase. PylD oxidizes the δ-amino group of the ornithine moiety in the intermediate product of the PylC reaction. This oxidation is followed by a spontaneous cyclization and dehydration to form the characteristic 4-methylpyrroline ring of this compound.

Quantitative Data

A comprehensive understanding of the this compound biosynthesis pathway requires quantitative analysis of the enzymatic reactions. The following table summarizes the available kinetic parameters for the enzymes involved. It is important to note that obtaining precise kinetic data for all enzymes, particularly PylB, has been challenging.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | Source Organism | Reference |

| PylB | L-Lysine, SAM | N/A | N/A | N/A | Methanosarcina barkeri | Data not available |

| PylC | (3R)-3-methyl-D-ornithine | N/A | N/A | N/A | Methanosarcina barkeri | Data not available |

| L-Lysine | N/A | N/A | N/A | |||

| ATP | N/A | N/A | N/A | |||

| PylD | Nε-((2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl)carbonyl)-L-lysine | N/A | N/A | N/A | Methanosarcina barkeri | Data not available |

| NAD+ | N/A | N/A | N/A |

N/A: Data not available in the public domain.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the PylB, PylC, and PylD enzymes. These protocols are compiled from various sources and represent a consensus approach for studying the this compound biosynthesis pathway.

Protocol 1: Recombinant Expression and Purification of His-tagged PylB, PylC, and PylD in E. coli

1. Gene Cloning and Expression Vector:

- The genes encoding PylB, PylC, and PylD from a source organism (e.g., Methanosarcina barkeri) are PCR amplified and cloned into a suitable E. coli expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

2. Transformation and Culture:

- The expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

- A single colony is used to inoculate a starter culture of 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.

- The starter culture is used to inoculate 1 L of LB broth with the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further 16-20 hours at 16°C with shaking.

3. Cell Lysis and Clarification:

- Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

- The cell pellet is resuspended in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Cells are lysed by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

- The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Chromatography:

- The clarified lysate is loaded onto a 5 mL Ni-NTA affinity column pre-equilibrated with lysis buffer.

- The column is washed with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Elution fractions are collected and analyzed by SDS-PAGE to assess purity.

5. Dialysis and Storage:

- Fractions containing the pure protein are pooled and dialyzed against storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

- The purified protein concentration is determined using a Bradford assay, and the protein is stored at -80°C.

Protocol 2: In Vitro Assay for PylB Activity

Note: The in vitro assay for PylB is challenging due to the oxygen sensitivity of the [4Fe-4S] cluster and the radical nature of the reaction. All steps should be performed under strict anaerobic conditions inside an anaerobic chamber.

1. Reaction Mixture:

- In an anaerobic chamber, prepare a reaction mixture containing:

- 100 mM Tris-HCl pH 8.0

- 200 mM KCl

- 5 mM DTT

- 2 mM S-adenosylmethionine (SAM)

- 10 mM L-lysine

- 10 µM purified PylB

2. Reaction Incubation:

- The reaction is initiated by the addition of PylB.

- The mixture is incubated at 37°C for a defined period (e.g., 1-4 hours).

3. Quenching and Product Analysis:

- The reaction is quenched by the addition of an equal volume of 10% trichloroacetic acid (TCA).

- The precipitated protein is removed by centrifugation.

- The supernatant is analyzed for the presence of (3R)-3-methyl-D-ornithine using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

Protocol 3: In Vitro Assay for PylC Activity

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 50 mM HEPES buffer pH 7.5

- 10 mM MgCl2

- 5 mM ATP

- 10 mM L-lysine

- 5 mM (3R)-3-methyl-D-ornithine (if available; otherwise, the product from the PylB reaction can be used)

- 5 µM purified PylC

2. Reaction Incubation:

- The reaction is initiated by the addition of PylC.

- The mixture is incubated at 37°C for 30-60 minutes.

3. Product Detection:

- The formation of the dipeptide product can be monitored by HPLC-MS.

- Alternatively, a coupled assay can be used to measure the production of ADP or inorganic pyrophosphate (PPi).

Protocol 4: In Vitro Assay for PylD Activity

1. Reaction Mixture:

- Prepare a reaction mixture in a quartz cuvette containing:

- 100 mM Tris-HCl pH 8.5

- 2 mM NAD+

- 1 mM Nε-((2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl)carbonyl)-L-lysine (product from the PylC reaction)

- 1 µM purified PylD

2. Spectrophotometric Monitoring:

- The reaction is initiated by the addition of PylD.

- The increase in absorbance at 340 nm, corresponding to the production of NADH, is monitored over time using a spectrophotometer.

3. Calculation of Activity:

- The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

- The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Conclusion

The elucidation of the this compound biosynthesis pathway has been a significant achievement in the field of biochemistry, expanding our understanding of the versatility of the genetic code and the metabolic capabilities of microorganisms. While the overall pathway is now established, further research is needed to fully characterize the kinetics and regulation of the Pyl enzymes. The detailed protocols and information provided in this guide are intended to facilitate further investigation into this fascinating biosynthetic pathway, with the ultimate goal of harnessing its potential for applications in synthetic biology, drug development, and beyond.

References

- 1. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TUM - Enzymatic synthesis of pyrrolysine, the mysterious 22nd amino acid [portal.mytum.de]

- 4. scispace.com [scispace.com]

- 5. The complete biosynthesis of the genetically encoded amino acid pyrrolysine from lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

The 22nd Amino Acid: A Technical Guide to the Natural Occurrence of L-Pyrrolysine in Archaea and Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of L-pyrrolysine, the 22nd genetically encoded amino acid, has expanded our understanding of the central dogma of molecular biology and opened new avenues for protein engineering and synthetic biology.[1][2] This unique amino acid is incorporated into proteins in response to the UAG 'amber' stop codon, a process mediated by a specialized suite of genes.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound in archaea and bacteria, focusing on the genetic machinery, biosynthetic pathways, and the organisms that utilize this expanded genetic code. The content herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and potentially harness this remarkable biological system.

Natural Occurrence and Distribution

The ability to utilize this compound is not widespread and has been identified in a select group of anaerobic archaea and bacteria. The primary niche for pyrrolysine-utilizing organisms is in methanogenesis, specifically the metabolism of methylamines.[3]

Organisms with the Pyrrolysine Gene Cluster

The genetic machinery for pyrrolysine biosynthesis and incorporation is encoded by the pyl gene cluster, typically comprising pylT (tRNAPyl), pylS (pyrrolysyl-tRNA synthetase), and pylB, pylC, and pylD (biosynthesis enzymes).[1][2] The presence of this complete operon is a key indicator of an organism's ability to utilize pyrrolysine.

| Domain | Phylum | Genus | Species | Notes |

| Archaea | Euryarchaeota | Methanosarcina | M. barkeri | A model organism for studying methanogenesis and pyrrolysine. |

| Euryarchaeota | Methanosarcina | M. acetivorans | Genome sequenced, providing insights into the pyl operon.[1] | |

| Euryarchaeota | Methanosarcina | M. mazei | Contains homologs of the pyl genes.[1] | |

| Euryarchaeota | Methanosarcina | M. thermophila | Another methanogen with the pyrrolysine system.[1] | |

| Euryarchaeota | Methanococcoides | M. burtonii | A psychrophilic methanogen with pyl genes. | |

| Euryarchaeota | Methanohalophilus | M. mahii | Halophilic methanogen utilizing pyrrolysine. | |

| Euryarchaeota | Methanohalobium | M. evestigatum | Halophilic methanogen with the pyl gene cluster. | |

| Candidatus | Hydrothermarchaeum | profundi | Uncultivated archaeon with a predicted pyl system.[4] | |

| Candidatus | MSBL1 | (uncultivated) | Single-cell genomics revealed pyrrolysine-encoding potential.[5] | |

| Bacteria | Firmicutes | Desulfitobacterium | D. hafniense | The first bacterium discovered to possess the pyl genes.[6][7][8] |

| Firmicutes | Acetohalobium | A. arabaticum | Conditionally expresses the pyrrolysine machinery in the presence of trimethylamine.[9] | |

| Firmicutes | Desulfotomaculum | D. acetoxidans | Predicted to utilize pyrrolysine based on genomic data.[10] |

Genetic Machinery of Pyrrolysine Incorporation

The incorporation of this compound at a UAG codon is a sophisticated process that requires a dedicated set of molecular machinery. This system functions orthogonally to the canonical protein synthesis machinery.

The pyl Operon

The genes responsible for pyrrolysine utilization are typically clustered in an operon, facilitating their coordinated expression and potential for horizontal gene transfer.[1][4]

Biosynthesis of this compound

This compound is synthesized from two molecules of L-lysine through a pathway catalyzed by the PylB, PylC, and PylD enzymes.[3]

Mechanism of this compound Incorporation

The incorporation of this compound into a growing polypeptide chain at a UAG codon involves a specialized tRNA and aminoacyl-tRNA synthetase.

References

- 1. Pyrrolysine - Wikipedia [en.wikipedia.org]

- 2. Studies on Pyrrolysine - The 22nd Amino Acid [repository.arizona.edu]

- 3. Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ancestral archaea expanded the genetic code with pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Desulfitobacterium hafniense - Wikipedia [en.wikipedia.org]

- 7. Recognition of pyrrolysine tRNA by the Desulfitobacterium hafniense pyrrolysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pnas.org [pnas.org]

- 10. Unique Characteristics of the Pyrrolysine System in the 7th Order of Methanogens: Implications for the Evolution of a Genetic Code Expansion Cassette - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of Pyrrolysine in Methylamine Methyltransferases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide offers a comprehensive examination of the critical role of pyrrolysine, the 22nd genetically encoded amino acid, in the catalytic activity of methylamine (B109427) methyltransferases. These enzymes are central to methanogenesis from methylated amines, a key process in the global carbon cycle. This document details the catalytic mechanism, presents quantitative kinetic data, provides detailed experimental protocols for studying these enzymes, and illustrates key pathways and workflows using diagrams. The information herein is intended to serve as a valuable resource for professionals in the fields of biochemistry, microbiology, and drug development who are interested in novel enzyme mechanisms and potential targets for antimicrobial strategies.

Introduction to Pyrrolysine and Methylamine Methyltransferases

The Discovery of Pyrrolysine: The 22nd Amino Acid

Pyrrolysine (Pyl) is a rare, genetically encoded amino acid discovered in 2002 at the active site of a methyltransferase from the methane-producing archaeon, Methanosarcina barkeri[1]. It is incorporated into proteins in response to the UAG (amber) stop codon, a process mediated by a dedicated tRNA (tRNAPyl) and a specific pyrrolysyl-tRNA synthetase (PylRS)[1][2]. Structurally, pyrrolysine is a lysine (B10760008) residue in which the ε-amino group is attached via an amide bond to a (4R,5R)-4-methyl-pyrroline-5-carboxylate ring[3]. This unique structure is fundamental to its catalytic function.

Methylamine Methyltransferases: Key Enzymes in Methanogenesis

Methanogenic archaea, particularly those of the family Methanosarcinaceae, can utilize methylated amines such as monomethylamine (MMA), dimethylamine (B145610) (DMA), and trimethylamine (B31210) (TMA) as substrates for methane (B114726) production[2][4]. This process is initiated by a series of substrate-specific methylamine methyltransferases: monomethylamine methyltransferase (MtmB), dimethylamine methyltransferase (MtbB), and trimethylamine methyltransferase (MttB)[2][4]. These enzymes catalyze the transfer of a methyl group from their respective methylamine substrate to a cognate corrinoid protein[2][3].

The Central Role of Pyrrolysine in Methylamine Metabolism

The defining feature of MtmB, MtbB, and MttB is the presence of a pyrrolysine residue in their active sites, encoded by an in-frame UAG codon[4][5]. This residue is not a mere structural component but a key catalytic player. The reactivity of the pyrroline (B1223166) ring is the basis for the activation and proper orientation of the methylamine substrate for the subsequent methyl transfer reaction[3].

Catalytic Mechanism and the Role of Pyrrolysine

The Electrophilic Nature of the Pyrrolysine Ring

The catalytic prowess of pyrrolysine stems from the electrophilic nature of the imine bond within its pyrroline ring[3]. This electrophilicity facilitates a nucleophilic attack by the nitrogen atom of the methylamine substrate.

Substrate Binding and Activation

The proposed mechanism involves the formation of a covalent adduct between the pyrrolysine residue and the methylamine substrate. This adduct formation serves two primary purposes:

-

Activation: The formation of the adduct results in a positively charged quaternary amine, which activates the methyl group for subsequent transfer.

-

Orientation: The covalent linkage optimally orients the activated methyl group for nucleophilic attack by the Co(I) form of the corrinoid cofactor bound to the cognate corrinoid protein[2][3].

The Catalytic Cycle of Methyl Transfer

The catalytic cycle can be summarized in the following steps:

-

Substrate Binding: The methylamine substrate enters the active site of the methyltransferase.

-

Adduct Formation: The methylamine nitrogen attacks the electrophilic imine carbon of the pyrrolysine ring, forming a covalent intermediate.

-

Methyl Transfer: The activated methyl group is transferred to the Co(I) of the corrinoid cofactor on the partner protein (e.g., MtmC, MtbC, or MttC), resulting in a methylated Co(III)-corrinoid and the release of the demethylated amine product.

-

Product Release: The demethylated amine product is released from the active site.

-

Enzyme Regeneration: The pyrrolysine imine is regenerated, preparing the enzyme for another catalytic cycle.

Structural Insights into the Active Site

Crystal structures of MtmB and MttB from Methanosarcina barkeri have provided significant insights into the active site architecture[3]. The pyrrolysine residue is located within a TIM barrel fold. In MttB, a conserved tyrosine residue (Tyr364) is proposed to participate in a proton shuttle via a water molecule to facilitate the generation of the positively charged TMA-pyrrolysine adduct[3].

Quantitative Analysis of Methylamine Methyltransferase Activity

Kinetic Parameters of Methylamine Methyltransferases

The catalytic efficiency of methylamine methyltransferases has been characterized for some of the enzymes. The following table summarizes the available kinetic parameters for the dimethylamine methyltransferase from Methanosarcina barkeri.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Vmax (nmol·min-1·mg-1) | Reference |

| Dimethylamine Methyltransferase (MtbB) | Dimethylamine | 0.45 | 7.8 | 4700 | [6][7] |

Note: Comprehensive kinetic data (Km and kcat) for MtmB and MttB are not as readily available in the literature under comparable assay conditions.

Comparative Analysis of Substrate Specificity

The methylamine methyltransferases exhibit high specificity for their respective substrates. For instance, MtmB is specific for monomethylamine, MtbB for dimethylamine, and MttB for trimethylamine[2][4][8]. This specificity is dictated by the architecture of the active site, which accommodates the specific size and shape of the methylamine substrate.

Effects of Pyrrolysine and Active Site Mutations

The indispensable role of pyrrolysine is highlighted by the fact that its absence would likely render these enzymes inactive towards their methylamine substrates. While direct mutagenesis of the pyrrolysine residue is challenging due to the unique genetic encoding, studies on nearby active site residues have provided valuable information. For example, the mutation of a conserved tyrosine residue (Y364F) in MttB, which is proposed to be involved in a proton shuttle to activate the pyrrolysine-TMA adduct, results in a lower catalytic activity, supporting its role in the reaction mechanism[3].

Experimental Protocols

Purification of Recombinant Methylamine Methyltransferases

Objective: To obtain highly pure methylamine methyltransferase for enzymatic and structural studies.

Methodology:

-

Gene Cloning and Expression: The genes encoding MtmB, MtbB, or MttB are cloned into an appropriate expression vector, often with a polyhistidine tag for affinity purification. The expression is typically carried out in Escherichia coli.

-

Cell Lysis: The E. coli cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole).

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with the lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. The tagged protein is then eluted with a high concentration of imidazole (e.g., 250 mM).

-

Size-Exclusion Chromatography: For further purification and to ensure homogeneity, the eluted protein is subjected to size-exclusion chromatography on a column equilibrated with a buffer suitable for long-term storage (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm or a colorimetric assay.

Methyltransferase Activity Assays

Objective: To determine the kinetic parameters of the methyltransferase reaction.

Methodology:

-

Reaction Mixture: The assay is typically performed in an anaerobic environment. A typical reaction mixture contains the purified methyltransferase, its cognate corrinoid protein, the methylamine substrate, and a reducing agent (e.g., Ti(III) citrate) to maintain the corrinoid in the active Co(I) state.

-

Initiation and Monitoring: The reaction is initiated by the addition of the methylamine substrate. The progress of the reaction is monitored spectrophotometrically by following the change in the absorbance spectrum of the corrinoid protein as it gets methylated (Co(I) to Co(III) transition).

-

Data Analysis: The initial rates of the reaction are measured at various substrate concentrations. The kinetic parameters (Km and kcat) are then determined by fitting the data to the Michaelis-Menten equation.

Objective: To measure the overall activity of the methyl transfer from methylamine to coenzyme M.

Methodology:

-

Reaction Components: This assay involves the reconstitution of the entire pathway, including the methylamine methyltransferase (e.g., MtmB), its cognate corrinoid protein (e.g., MtmC), and the methyl-corrinoid:coenzyme M methyltransferase (MT2).

-

Assay Procedure: The reaction is carried out in an anaerobic environment with the methylamine substrate, coenzyme M, ATP, and a reducing system.

-

Product Detection: The formation of the final product, methyl-coenzyme M, can be quantified using techniques such as HPLC.

X-ray Crystallography for Structural Analysis

Objective: To obtain diffraction-quality crystals of the methyltransferases.

Methodology:

-

Protein Preparation: Highly pure and concentrated protein (typically 5-10 mg/mL) is required.

-

Crystallization Screening: The crystallization conditions are screened using the hanging-drop or sitting-drop vapor diffusion method with various commercially available or custom-made screens that vary in precipitant, buffer pH, and additives.

-

Optimization: Once initial crystals are obtained, the conditions are optimized by fine-tuning the concentrations of the protein, precipitant, and other components to obtain larger, well-ordered crystals. For MttB, crystals have been obtained using polyethylene (B3416737) glycol as the precipitant[3].

Objective: To determine the three-dimensional structure of the enzyme.

Methodology:

-

Cryo-protection: Crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

-

X-ray Diffraction Data Collection: Diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved using molecular replacement if a homologous structure is available, or by experimental phasing methods. The initial model is then refined against the diffraction data to obtain a high-resolution atomic model of the protein.

Signaling Pathways and Logical Relationships

Methanogenesis Pathway from Methylamines

Caption: Pathway of methanogenesis from methylamines.

Experimental Workflow for Characterization

References

- 1. Pyrrolysine - Wikipedia [en.wikipedia.org]

- 2. Functional context, biosynthesis, and genetic encoding of pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into pyrrolysine function from structures of a trimethylamine methyltransferase and its corrinoid protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Trimethylamine Methyltransferase Gene and Multiple Dimethylamine Methyltransferase Genes of Methanosarcina barkeri Contain In-Frame and Read-Through Amber Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The trimethylamine methyltransferase gene and multiple dimethylamine methyltransferase genes of Methanosarcina barkeri contain in-frame and read-through amber codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation and reaction kinetics of the dimethylamine/coenzyme M methyltransfer in Methanosarcina barkeri strain Fusaro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Reconstitution of Monomethylamine:Coenzyme M methyl transfer with a corrinoid protein and two methyltransferases purified from Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Proteomic Potential: An In-depth Technical Guide to Amber Codon UAG Suppression by L-Pyrrolysine

For Researchers, Scientists, and Drug Development Professionals

The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites has revolutionized protein engineering and drug development. This guide provides a comprehensive technical overview of one of the most robust and versatile systems for this purpose: the amber codon (UAG) suppression by L-pyrrolysine (Pyl) and its associated machinery. This system, originating from methanogenic archaea, offers a powerful tool for introducing novel chemical functionalities into proteins, enabling the creation of next-generation therapeutics, probes for biological imaging, and tools for fundamental research.

The Core Principle: An Orthogonal Translational System

The genetic code, with its 64 triplet codons, typically encodes for the 20 canonical amino acids and three stop signals (UAA, UAG, and UGA). The pyrrolysine system hijacks the UAG "amber" stop codon, reassigning it to encode for pyrrolysine or a desired ncAA. This is achieved through an "orthogonal" system, meaning its components function independently of the host cell's endogenous translational machinery, preventing cross-reactivity with canonical amino acids and tRNAs.[1][2]

The key players in this system are:

-

Pyrrolysyl-tRNA Synthetase (PylRS): A class II aminoacyl-tRNA synthetase responsible for specifically recognizing and attaching this compound (or an analog) to its cognate tRNA.[3][4] The enzyme's active site is notably promiscuous, allowing for the recognition of a wide array of lysine (B10760008) derivatives, which is a key feature exploited in protein engineering.[5][6]

-

Pyrrolysine tRNA (tRNAPyl): A unique tRNA with a CUA anticodon that recognizes the UAG amber stop codon on the mRNA.[7][8] Its distinct structure prevents it from being recognized by the host cell's aminoacyl-tRNA synthetases.[9]

When a gene of interest is engineered to contain an in-frame UAG codon at a desired location, and the host organism is equipped with the PylRS and tRNAPyl genes and supplied with this compound or a ncAA, the ribosome will read through the UAG codon and incorporate the ncAA into the growing polypeptide chain.[10]

Quantitative Data on Suppression Efficiency

The efficiency of UAG suppression is a critical parameter for obtaining useful yields of the modified protein. This efficiency can be influenced by several factors, including the specific PylRS variant, the nature of the ncAA, the sequence context surrounding the UAG codon, and the expression system.

| PylRS Variant | Non-Canonical Amino Acid (ncAA) | Expression System | Suppression Efficiency (%) | Reference |

| Wild-type M. barkeri PylRS | N-ε-cyclopentyloxycarbonyl-l-lysine (Cyc) | E. coli (lacZ reporter) | Varies by tRNAPyl mutant | [11] |

| Evolved PylRS (IFRS) | 3-iodo-Phe | E. coli | >6000-fold less than wild-type PylRS with Pyl | [12] |

| Wild-type M. alvus PylRS | Nε-(t-butoxycarbonyl)-lysine (BocK) | E. coli | Not specified | [13] |

| Chimeric Pyl tRNAs (PASS-tRNAs) | Alanine | E. coli (sfGFP reporter) | Restores protein synthesis to wild-type levels | [14] |

Experimental Protocols

Site-Directed Mutagenesis to Introduce the UAG Codon

This protocol outlines the introduction of an amber stop codon into a gene of interest cloned in a plasmid vector using PCR-based site-directed mutagenesis.

Materials:

-

Template plasmid DNA (5-50 ng)

-

Mutagenic forward and reverse primers (containing the TAG codon)

-

High-fidelity DNA polymerase (e.g., PfuUltra, Phusion)

-

dNTP mix

-

Reaction buffer

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design primers (25-45 bases) with the desired mutation in the middle, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.[15][16]

-

PCR Amplification:

-

Set up the PCR reaction as follows:

Reagent Volume Final Concentration 5x Polymerase Buffer 10 µL 1x dNTPs (10 mM) 1 µL 0.2 mM Forward Primer (10 µM) 1.25 µL 0.25 µM Reverse Primer (10 µM) 1.25 µL 0.25 µM Template DNA (5-50 ng) 1 µL 5-50 ng High-Fidelity Polymerase 1 µL - | Nuclease-free water | to 50 µL | - |

-

Perform thermal cycling:

-

Initial denaturation: 95°C for 2 minutes

-

18 cycles of:

-

Denaturation: 95°C for 20 seconds

-

Annealing: 60°C for 20 seconds

-

Extension: 72°C for (plasmid length in kb / 2) minutes

-

-

Final extension: 72°C for 5 minutes

-

-

-

DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[17]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the UAG mutation by DNA sequencing.

Protein Expression and Purification with ncAA Incorporation

This protocol describes the expression of a target protein containing a ncAA in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) co-transformed with the plasmid for the target gene (with UAG codon) and a plasmid carrying the PylRS and tRNAPyl genes.

-

LB or 2xYT media

-

Appropriate antibiotics

-

Inducer (e.g., IPTG, arabinose)

-

Non-canonical amino acid (ncAA)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers

Procedure:

-

Cell Culture: Inoculate a starter culture and grow overnight. The next day, inoculate a larger expression culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction: Add the ncAA to a final concentration of 1-10 mM. Induce protein expression by adding the appropriate inducer.[18]

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to the affinity chromatography resin. Wash the resin with wash buffer and elute the protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of the ncAA by mass spectrometry.

Verification of ncAA Incorporation by Mass Spectrometry

Mass spectrometry is the definitive method to confirm the successful and site-specific incorporation of a ncAA.[19][20]

Procedure:

-

Sample Preparation: The purified protein is typically subjected to in-solution or in-gel digestion with a protease such as trypsin.[21]

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database that includes the sequence of the target protein with the ncAA at the specified position. The mass shift corresponding to the ncAA on the peptide containing the UAG-encoded residue confirms its incorporation. A "bottom-up" proteomics approach is generally used where the protein is first digested into smaller peptide fragments.[20]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Amber Codon Suppression

Caption: The molecular pathway of amber codon suppression for non-canonical amino acid incorporation.

Experimental Workflow for ncAA Incorporation

Caption: A streamlined experimental workflow for producing proteins with non-canonical amino acids.

Logical Relationship of the Orthogonal System

Caption: The principle of orthogonality in the pyrrolysine-based amber suppression system.

Applications in Drug Development and Research

The ability to introduce ncAAs with diverse functionalities has profound implications for drug development and scientific research:

-

Antibody-Drug Conjugates (ADCs): Site-specific incorporation of ncAAs with bioorthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs with improved therapeutic indices.[1]

-

Probing Protein Function: Introducing photo-crosslinkers, fluorescent probes, or post-translational modifications can help elucidate protein-protein interactions, enzyme mechanisms, and cellular signaling pathways.[5]

-

Enhanced Therapeutic Proteins: Incorporation of ncAAs can improve the stability, pharmacokinetics, and efficacy of therapeutic proteins.

-

Biomaterials and Biocatalysis: The creation of novel enzymes with enhanced catalytic activities and the development of new biomaterials with unique properties are enabled by this technology.

Conclusion

The amber codon suppression system based on this compound represents a cornerstone of modern protein engineering. Its orthogonality, the promiscuity of the PylRS enzyme, and the ability to genetically encode a vast array of ncAAs provide researchers and drug developers with an unparalleled tool to manipulate protein structure and function. As our understanding of this system deepens and new PylRS variants with tailored specificities are evolved, the potential applications in medicine, biotechnology, and fundamental biology will continue to expand, opening up new frontiers in scientific discovery.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. tRNAPyl: Structure, function, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolysine Aminoacyl-tRNA Synthetase as a Tool for Expanding the Genetic Code [mdpi.com]

- 4. Pyrrolysyl-tRNA Synthetase [aars.online]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolysine Amber Stop-Codon Suppression: Development and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. tRNAPyl: Structure, function, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolysyl-tRNA synthetase:tRNAPyl structure reveals the molecular basis of orthogonality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Site-Directed Mutagenesis [protocols.io]

- 16. research.cbc.osu.edu [research.cbc.osu.edu]

- 17. static.igem.org [static.igem.org]

- 18. Pyrrolysyl-tRNA Synthetase Activity can be Improved by a P188 Mutation that Stabilizes the Full-Length Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

The Evolution of the Pyrrolysine Genetic Coding System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of pyrrolysine, the 22nd genetically encoded amino acid, represents a fascinating expansion of the central dogma of molecular biology. This technical guide provides an in-depth exploration of the evolution and core components of the pyrrolysine genetic coding system. We delve into the biosynthetic pathway of pyrrolysine, the intricate molecular machinery responsible for its incorporation into proteins, and the evolutionary pressures that have shaped this unique system. Furthermore, this guide details key experimental protocols for studying and engineering the pyrrolysine machinery, presents a comprehensive summary of quantitative data on enzyme kinetics, and visualizes complex pathways and workflows. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage the pyrrolysine system for innovative applications in protein engineering and therapeutic development.

Introduction: The 22nd Amino Acid

The canonical genetic code, long thought to be limited to 20 amino acids, was expanded with the discovery of pyrrolysine (Pyl) in methanogenic archaea, such as Methanosarcina barkeri.[1] Pyrrolysine is essential for methanogenesis from methylamines, a critical metabolic pathway in these organisms.[2][3] It is incorporated into the active sites of methyltransferases, where it plays a crucial role in catalysis.[4] The genetic code assigns the UAG "amber" stop codon to pyrrolysine, a remarkable instance of codon reassignment.[1][3] This process is orchestrated by a dedicated set of genes, the pyl operon, which constitutes a self-contained "genetic code expansion cassette".[5] The orthogonality of the pyrrolysine translational machinery, particularly the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl), has made it a powerful tool for genetic code expansion, enabling the site-specific incorporation of a vast array of non-canonical amino acids (ncAAs) into proteins for various biotechnological and therapeutic applications.[6][7][8]

The Core Machinery: The pyl Operon

The genetic basis for pyrrolysine biosynthesis and incorporation is the pyl operon, typically comprising five genes: pylT, pylS, pylB, pylC, and pylD.[1][3][5]

-

pylT : Encodes the specialized transfer RNA, tRNAPyl, which possesses a CUA anticodon to recognize the UAG stop codon.[4][5]

-

pylS : Encodes the pyrrolysyl-tRNA synthetase (PylRS), a class II aminoacyl-tRNA synthetase responsible for specifically charging tRNAPyl with pyrrolysine.[1][5][9]

-

pylB, pylC, pylD : These genes encode the enzymes that constitute the biosynthetic pathway for pyrrolysine.[2][3][4]

The conservation of this gene cluster across different archaeal and bacterial species suggests its dissemination through horizontal gene transfer.[5]

The Biosynthesis of Pyrrolysine

The biosynthesis of pyrrolysine is a unique pathway that utilizes two molecules of L-lysine as its precursors.[2][3] The process is catalyzed by the protein products of the pylB, pylC, and pylD genes.

-

PylB - The Radical SAM Enzyme : PylB is a radical S-adenosyl-L-methionine (SAM) enzyme that catalyzes the conversion of L-lysine to (3R)-3-methyl-D-ornithine.[2][3] This reaction involves a complex radical-mediated isomerization.

-

PylC - The Ligase : PylC then ligates the (3R)-3-methyl-D-ornithine to a second molecule of L-lysine, forming an amide bond.[2][3]

-

PylD - The Dehydrogenase : Finally, PylD, an NAD(P)+ dependent dehydrogenase, catalyzes the oxidation and subsequent cyclization of the intermediate to form the characteristic pyrroline (B1223166) ring of pyrrolysine.[2][3]

The Mechanism of Pyrrolysine Incorporation

The incorporation of pyrrolysine at a UAG codon is a two-step process involving the specific recognition and charging of tRNAPyl by PylRS, followed by the delivery of the charged tRNA to the ribosome.

-

Aminoacylation : PylRS specifically recognizes and activates pyrrolysine in an ATP-dependent manner to form pyrrolysyl-adenylate. This activated amino acid is then transferred to the 3' end of its cognate tRNAPyl.[9]

-

Ribosomal Translation : The resulting pyrrolysyl-tRNAPyl is delivered to the ribosome by elongation factors. The CUA anticodon of the tRNAPyl recognizes the UAG codon in the mRNA, leading to the incorporation of pyrrolysine into the growing polypeptide chain.[4] This process competes with the translation termination machinery that would normally recognize the UAG as a stop signal.

Quantitative Data: Kinetics of Pyrrolysyl-tRNA Synthetase

The efficiency and fidelity of the pyrrolysine system are largely determined by the kinetic parameters of the PylRS. The following table summarizes key kinetic data for wild-type PylRS from Methanosarcina mazei (MmPylRS) and Methanosarcina barkeri (MbPylRS), as well as some engineered variants. The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| MmPylRS (Wild-Type) | Pyrrolysine | ~50 | 0.1 - 0.3 | 2,000 - 6,000 | [2][10] |

| MbPylRS (Wild-Type) | Pyrrolysine | ~55 | 0.1 - 0.3 | 1,818 - 5,454 | [2] |

| E. coli HisRS | Histidine | - | 130 | - | [2] |

| MmPylRS Variant (FRS1) | Phenylalanine | 14,000 | 0.04 | 2.86 | [2] |

| MmPylRS Variant (FRS2) | Phenylalanine | 23,000 | 0.05 | 2.17 | [2] |

| MmPylRS Variant (FRS3) | Phenylalanine | 18,000 | 0.05 | 2.78 | [2] |

| E. coli PheRS | Phenylalanine | 40 | - | - | [2] |

Note: The kinetic parameters for PylRS are generally 1 to 3 orders of magnitude lower than those of canonical aminoacyl-tRNA synthetases, reflecting its specialized role in the cell.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study and engineer the pyrrolysine genetic coding system.

Heterologous Expression of the pyl Operon in E. coli

This protocol describes the expression of the pylTSBCD gene cluster from Methanosarcina species in E. coli to produce pyrrolysine and incorporate it into a reporter protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the pylTSBCD operon (e.g., pET-pylTSBCD)

-

Reporter plasmid with a gene containing an in-frame amber codon (e.g., pBAD-sfGFP-TAG)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

L-arabinose

Procedure:

-

Co-transform the E. coli expression strain with the pylTSBCD expression vector and the reporter plasmid.

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger culture (e.g., 500 mL) with the overnight culture to an initial OD600 of ~0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

-

Induce the expression of the pyl operon by adding IPTG to a final concentration of 0.1-1 mM.

-

After 1 hour of induction, induce the expression of the reporter protein by adding L-arabinose to a final concentration of 0.02-0.2% (w/v).

-

Continue to grow the culture for an additional 3-4 hours at 30-37°C.

-

Harvest the cells by centrifugation.

-

Analyze protein expression by SDS-PAGE and Western blotting using an antibody against the reporter protein or a His-tag if present. Successful amber suppression will result in the production of the full-length reporter protein.

Mass Spectrometry Analysis of Pyrrolysine-Containing Proteins

This protocol outlines the general steps for identifying and characterizing pyrrolysine incorporation in a protein using mass spectrometry.

Materials:

-

Purified protein suspected to contain pyrrolysine

-

Protease (e.g., trypsin, chymotrypsin)

-

Buffers for protein denaturation, reduction, alkylation, and digestion

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Protein Digestion:

-

Denature the purified protein in a buffer containing urea (B33335) or guanidinium (B1211019) chloride.

-

Reduce disulfide bonds with DTT.

-

Alkylate cysteine residues with iodoacetamide.

-

Digest the protein into peptides using a specific protease overnight.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein.

-

Specify a variable modification corresponding to the mass of pyrrolysine on lysine (B10760008) residues.

-

The identification of peptide fragments containing the pyrrolysine modification confirms its incorporation at the UAG codon position.

-

Directed Evolution of PylRS using Phage-Assisted Non-Continuous Evolution (PANCE)

This protocol provides an overview of the PANCE method for evolving PylRS variants with altered substrate specificity or enhanced activity.

Principle: PANCE links the activity of the PylRS to the production of an essential phage protein (pIII), which contains an amber stop codon. Only phages encoding a functional PylRS variant that can incorporate an amino acid (either the natural substrate or a desired ncAA) at the amber codon will produce viable progeny.

Procedure:

-

Constructs:

-

Selection Phage (SP): An M13 phage genome encoding the PylRS library and the pIII gene with one or more in-frame amber codons.

-

Accessory Plasmid (AP): A plasmid in the host E. coli expressing the tRNAPyl.

-

Mutagenesis Plasmid (MP): A plasmid that induces a higher mutation rate to generate diversity in the PylRS library.

-

-

Evolution Cycles:

-

Infect the E. coli host containing the AP and MP with the SP.

-

Culture the infected cells in the presence of the desired ncAA (for positive selection) or in its absence (for negative selection against activity with canonical amino acids).

-

Harvest the phage progeny from the culture supernatant.

-

Use the harvested phage to infect a fresh culture of host cells to start the next round of evolution.

-

-

Analysis:

-

After several rounds of evolution, isolate individual phage clones and sequence the pylS gene to identify mutations.

-

Characterize the evolved PylRS variants for their activity and specificity using in vivo amber suppression assays and in vitro kinetic analyses.

-

Evolutionary History and Phylogenetic Distribution

The pyrrolysine system is found in a limited but diverse range of archaea and bacteria, primarily in organisms involved in methanogenesis from methylamines. Phylogenetic analyses of the pylS and pylT genes suggest a complex evolutionary history involving vertical inheritance and horizontal gene transfer. The PylRS is a class II aminoacyl-tRNA synthetase and is thought to have evolved from a paralog of phenylalanyl-tRNA synthetase (PheRS).[11] The patchy distribution of the pyl operon across different phyla strongly supports the hypothesis of its dissemination via horizontal gene transfer, likely from a methanogenic archaeon to bacteria.[11]

Applications in Drug Development and Biotechnology

The orthogonality and substrate promiscuity of the PylRS/tRNAPyl system have made it an invaluable tool for genetic code expansion. By engineering PylRS, researchers can site-specifically incorporate hundreds of ncAAs with diverse functionalities into proteins. This has profound implications for:

-

Drug Development:

-

Antibody-Drug Conjugates (ADCs): Site-specific incorporation of ncAAs with bioorthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.

-

Peptide and Protein Therapeutics: Introduction of ncAAs can enhance the stability, efficacy, and pharmacokinetic properties of therapeutic proteins and peptides.

-

-

Basic Research:

-

Probing Protein Function: Incorporation of fluorescent, photo-crosslinking, or isotopically labeled ncAAs enables detailed studies of protein structure, dynamics, and interactions in vitro and in vivo.

-

Enzyme Engineering: Introduction of ncAAs into enzyme active sites can lead to novel catalytic activities or altered substrate specificities.

-

Conclusion

The evolution of the pyrrolysine genetic coding system is a testament to the dynamic nature of the genetic code and the remarkable adaptability of life. What began as a specialized metabolic adaptation in a small group of microbes has become a revolutionary tool for synthetic biology and biomedical research. A thorough understanding of the molecular mechanisms, evolutionary history, and experimental methodologies associated with the pyrrolysine system is crucial for harnessing its full potential. This technical guide provides a comprehensive foundation for researchers to explore and exploit this unique biological machinery for the development of novel therapeutics and a deeper understanding of protein science.

References

- 1. researchgate.net [researchgate.net]

- 2. Evolution of Pyrrolysyl-tRNA Synthetase: From Methanogenesis to Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A natural genetic code expansion cassette enables transmissible biosynthesis and genetic encoding of pyrrolysine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Chemical and Physical Properties of Synthetic L-Pyrrolysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyrrolysine (Pyl), the 22nd genetically encoded amino acid, represents a fascinating expansion of the canonical genetic code.[1][2] Found in some methanogenic archaea and bacteria, it plays a crucial role in methylamine (B109427) metabolism.[1][2] Structurally, this compound is an analogue of lysine (B10760008), where the ε-amino group is modified with a (4R,5R)-4-methyl-pyrroline-5-carboxylate ring.[1][2] The ability to synthesize this compound chemically has opened avenues for its detailed characterization and its incorporation into recombinant proteins for various applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the known chemical and physical properties of synthetic this compound, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Chemical and Physical Properties

General Properties

| Property | Value | Source/Method |

| Chemical Formula | C₁₂H₂₁N₃O₃ | Mass Spectrometry[3] |

| Molar Mass | 255.313 g/mol | Wikipedia |

| Appearance | Not reported; likely a solid. | Inferred |

| CAS Number | 448235-52-7 | Wikipedia |

Acid-Base Properties